molecular formula C15H12N2O3 B12914043 6-Ethoxyphenazine-1-carboxylic acid CAS No. 62256-27-3

6-Ethoxyphenazine-1-carboxylic acid

Cat. No.: B12914043
CAS No.: 62256-27-3
M. Wt: 268.27 g/mol
InChI Key: NUFMPFBBLCIUPX-UHFFFAOYSA-N
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Description

6-Ethoxyphenazine-1-carboxylic acid is a member of the phenazine family, characterized by its phenazine core substituted with an ethoxy group at position 6 and a carboxylic acid group at position 1. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyphenazine-1-carboxylic acid typically involves the following steps:

    Condensation of 1,2-diaminobenzene with 2-ethoxybenzoic acid: This reaction forms the phenazine core with the ethoxy group at position 6.

    Oxidative cyclization: The intermediate undergoes oxidative cyclization to form the phenazine ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethoxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxyphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, leading to cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 6-Ethoxyphenazine-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Introduction

6-Ethoxyphenazine-1-carboxylic acid (CAS No. 62256-27-3) is a phenazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the compound's biological activity, focusing on its antifungal properties, potential antiviral effects, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₁₁N₂O₂
Molecular Weight224.21 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point494.6 ± 10.0 °C
Melting Point241 °C
Flash Point252.9 ± 19.0 °C

This compound is characterized by its phenazine structure, which is known to exhibit various biological activities. The presence of the ethoxy group and carboxylic acid moiety plays a significant role in its interaction with biological systems.

Antifungal Activity

Research indicates that this compound exhibits strong antifungal activity against various phytopathogenic fungi. A notable study demonstrated its effectiveness against fungi responsible for grapevine trunk diseases, highlighting its potential as a natural fungicide in agriculture .

Case Study: Grapevine Trunk Diseases

In a study published in the Journal of Agricultural and Food Chemistry, researchers isolated phenazine-1-carboxylic acid from Truncatella angustata, a pathogen affecting grapevines. The compound was shown to inhibit fungal growth effectively, suggesting its application as a biocontrol agent .

Antiviral Potential

While the primary focus has been on antifungal properties, preliminary data suggest that derivatives of phenazine compounds may possess antiviral activity. For instance, related compounds have been evaluated for their ability to inhibit HIV reverse transcriptase (RT) and RNase H activities, showing promise in low micromolar ranges .

Table: Antiviral Activity Summary

CompoundTarget ActivityIC₅₀ (µM)
Hydroxypyridone derivativesHIV RT RNase H Inhibition0.65 - 18
Phenazine analoguesHIV RT Polymerase InhibitionNot specified

The structure-activity relationship (SAR) studies indicate that modifications to the phenazine core can enhance antiviral efficacy, suggesting that further exploration of this compound could yield valuable insights into its potential as an antiviral agent.

The antifungal mechanism of action for phenazine compounds typically involves the disruption of cellular processes in fungi, leading to cell death. This may be due to the generation of reactive oxygen species (ROS) or interference with essential metabolic pathways . For antiviral activities, mechanisms may include inhibition of viral enzyme functions critical for replication.

Properties

CAS No.

62256-27-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-ethoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c1-2-20-12-8-4-7-11-14(12)17-10-6-3-5-9(15(18)19)13(10)16-11/h3-8H,2H2,1H3,(H,18,19)

InChI Key

NUFMPFBBLCIUPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O

Origin of Product

United States

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